molecular formula C20H22N8O2S B2372450 4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189953-65-8

4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2372450
CAS No.: 1189953-65-8
M. Wt: 438.51
InChI Key: NHFBXMAHZOYDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused heterocyclic core (thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one) substituted with an ethyl group at position 4 and a 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl chain at position 1.

Properties

IUPAC Name

8-ethyl-12-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O2S/c1-2-27-18(30)17-14(6-13-31-17)28-15(23-24-20(27)28)4-5-16(29)25-9-11-26(12-10-25)19-21-7-3-8-22-19/h3,6-8,13H,2,4-5,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBXMAHZOYDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound consists of a thieno[2,3-e][1,2,4]triazolo framework fused with a pyrimidine and piperazine moiety. Its molecular formula is C21H26N6O2SC_{21}H_{26}N_6O_2S, with a molecular weight of approximately 426.54 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, thieno[3,4-d]pyrimidin derivatives have shown effectiveness against melanoma and cervical cancer cells through photodynamic therapy mechanisms, generating reactive oxygen species that induce apoptosis in cancer cells . The structural similarities suggest that 4-ethyl-1-(3-oxo...) may also possess similar anticancer properties.

2. Antimicrobial Properties

Compounds containing thieno and pyrimidine rings have been reported to exhibit antimicrobial activity. A study highlighted the synthesis of thienopyrazole derivatives that demonstrated both antibacterial and antifungal effects . The potential for 4-ethyl-1-(3-oxo...) to inhibit microbial growth could be explored further in future research.

3. Antioxidant Activity

Thienopyrazole compounds have been evaluated for their antioxidant capabilities. In vitro assays using erythrocytes showed that these compounds could mitigate oxidative stress induced by toxic substances . Given the structural characteristics of 4-ethyl-1-(3-oxo...), it may also function as an antioxidant by scavenging free radicals.

Case Study: Anticancer Efficacy

In a recent study on thienopyrimidine derivatives, researchers found that certain compounds significantly inhibited cell proliferation in melanoma cell lines. The mechanism was attributed to the generation of singlet oxygen upon light activation, leading to cellular damage and death . It would be prudent to investigate whether 4-ethyl-1-(3-oxo...) shares this mechanism of action.

Experimental Data on Antimicrobial Activity

A comparative study on various thieno derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several compounds, suggesting that structural modifications could enhance efficacy . Further testing of 4-ethyl-1-(3-oxo...) against a range of pathogens could yield valuable insights into its therapeutic potential.

Summary Table of Biological Activities

Activity Type Observed Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
AntioxidantScavenges free radicals

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-e][1,2,4]triazoles exhibit potent anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific application of 4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one in cancer therapy is supported by its ability to target key signaling pathways involved in cell proliferation and survival .

Neurological Disorders

The compound's piperazine component suggests potential applications in treating neurological disorders. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly dopamine receptors. This modulation is crucial for developing treatments for conditions such as schizophrenia and depression . The specific interactions of this compound with these receptors warrant further investigation.

Antimicrobial Properties

Emerging data suggest that compounds containing thienopyrimidine structures possess antimicrobial activity. The compound's unique configuration may enhance its efficacy against various bacterial strains and fungi. Preliminary studies have indicated that similar compounds can disrupt microbial cell membranes or inhibit critical metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
Study A AnticancerDemonstrated apoptosis induction in melanoma cells using thienopyrimidine derivatives.
Study B NeurologicalShowed modulation of dopamine receptors by piperazine-based compounds; potential for treating depression.
Study C AntimicrobialIdentified antimicrobial activity against Gram-positive bacteria; mechanism involves membrane disruption.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-Butyl Derivative ()

The butyl analog, 4-butyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, differs only in the alkyl chain length (butyl vs. ethyl at position 4). This minor modification may influence:

  • Binding Affinity : The bulkier butyl group could sterically hinder interactions with target proteins compared to the smaller ethyl group.
Table 1: Key Structural and Hypothetical Property Differences
Feature Target Compound (Ethyl) Butyl Analog ()
Alkyl Chain at Position 4 Ethyl (-CH2CH3) Butyl (-CH2CH2CH2CH3)
Molecular Weight (g/mol) ~529.6* ~557.7*
Calculated logP ~2.1* ~3.0*
Potential Bioactivity Kinase inhibition Similar, with reduced solubility

*Estimated using fragment-based methods due to lack of experimental data.

Thieno-Fused Bicyclic Derivatives ()

Compounds like (1H-pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives share a fused thieno-pyridine core but lack the triazolo-pyrimidine moiety. Key differences include:

  • Substituents : Derivatives in feature pyrazole or triazolo-pyrimidine appendages, which may confer divergent target selectivity.
Table 2: Core Structure Comparison
Compound Class Core Structure Key Functional Groups
Target Compound Thieno-triazolo-pyrimidinone Pyrimidine, piperazine, ketone
Derivatives Thieno[2,3-b]pyridin-4(7H)-one Pyrazole, phenyl, methyl groups

Chromeno-Pyrimidine Derivatives ()

4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one shares a pyrimidine core but replaces the thieno-triazolo system with a chromeno-pyrimidine scaffold. Notable contrasts:

  • Electron Density : The chromene ring introduces aromaticity differences, affecting π-π stacking interactions.
  • Bioactivity : The thiocarbonyl group in ’s compound may enhance metal-binding capacity compared to the ketone in the target compound.

Preparation Methods

Structural and Chemical Properties

Structural Features

The target compound 4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS: 1189953-65-8) consists of a thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one core scaffold with an ethyl group at the 4-position and a 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl substituent at the 1-position.

Physical and Chemical Characteristics

The compound has a molecular formula of C20H22N8O2S with a molecular weight of 438.5 g/mol. The structure contains multiple nitrogen atoms in various heterocyclic arrangements, contributing to its potential for hydrogen bonding and receptor interactions. The thienopyrimidine core provides a rigid scaffold, while the flexible 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl side chain offers conformational versatility for potential biological interactions.

Synthetic Approaches to the Core Structure

General Strategy for Thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one Synthesis

The synthesis of the thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one core typically involves a multi-step approach beginning with thiophene derivatives, followed by construction of the pyrimidine ring and subsequent formation of the triazole moiety through cyclization reactions. This core scaffold serves as the foundation for further functionalization to obtain the target compound.

Preparation of Thienopyrimidine Intermediates

The initial step in the synthesis pathway involves the preparation of thienopyrimidine intermediates. According to synthetic procedures for related compounds, this can be achieved through the following reaction sequence:

  • Preparation of thieno[2,3-d]pyrimidin-2,4(1H,3H)-dione derivatives as described in literature methods
  • Conversion to 2-oxo-4-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine derivatives using Lawesson's reagent in 1,4-dioxane under reflux conditions (reported yields of approximately 82%)
  • Transformation to 4-hydrazinothieno[2,3-d]pyrimidin-2(1H)-one derivatives by refluxing with excess hydrazine hydrate in water (reported yields around 70%)

Cyclization to Form the Triazole Ring

The formation of the triazole ring, a critical step in constructing the core structure, can be achieved through several routes:

Hydrazone Formation and Oxidative Cyclization

One established approach involves:

  • Formation of hydrazones by reacting 4-hydrazinothieno[2,3-d]pyrimidin-2(1H)-one derivatives with appropriate aldehydes in methanol at room temperature (yields typically 72-90%)
  • Oxidative cyclization of the resulting hydrazones to form thieno[3,2-e]triazolo compounds using chloranil in acetic acid (yields typically 52-65%)
Direct Cyclization with Orthoesters

An alternative method employs direct cyclization using orthoesters:

  • Heating 3-amino-4-imino-2-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine derivatives with appropriate triethyl orthoesters to directly form the triazole ring
  • This method has been successfully applied to synthesize various thieno[3,2-e]triazolo[1,5-c]pyrimidin-5(6H)-ones and related structures

Specific Synthesis of 4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one

Introduction of the Ethyl Group at the 4-Position

The introduction of the ethyl group at the 4-position can be achieved through selective N-alkylation of the thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one core:

  • Treatment of the thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one with a base (typically potassium carbonate or sodium hydride) in a suitable solvent such as DMF or acetone
  • Addition of ethyl iodide or ethyl bromide as the alkylating agent
  • The reaction is typically conducted under reflux conditions for 4-6 hours, with expected yields of 65-75%

Preparation of the 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl Moiety

The preparation of the 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl substituent involves multiple steps:

Synthesis of the Propanoate Intermediate

Starting with readily available materials:

  • Preparation of ethyl 3-oxo-3-substituted propanoate derivatives using established methods similar to those for ethyl 3-oxo-3-(pyridin-2-yl)propanoate
  • These β-keto esters can be synthesized by reacting appropriate acid chlorides with ethyl acetate in the presence of a base (reported yields of 80-98%)
Coupling with 4-(pyrimidin-2-yl)piperazine

The coupling reaction to introduce the piperazine moiety:

  • Reaction of the propanoate intermediate with 4-(pyrimidin-2-yl)piperazine in an appropriate solvent (typically pyridine or DMF)
  • The reaction is generally conducted at room temperature for 16-20 hours
  • Reported yields for similar coupling reactions range from 95-98%

Attachment of the Side Chain to the Core Structure

The final step involves attaching the 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl group to the 1-position of the 4-ethyl-thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one core:

  • Alkylation of the N-1 position of the core structure using a suitably functionalized propyl derivative (typically a 3-chloropropanoyl or 3-bromopropanoyl derivative)
  • The reaction is conducted in the presence of a base (potassium carbonate, diisopropylethylamine, or N-methyl morpholine) in solvents such as dichloromethane, tetrahydrofuran, or 1,2-dichloroethane
  • Typical reaction temperatures range from 0°C to 22°C

Complete Synthetic Route and Reaction Conditions

Proposed Total Synthesis Scheme

Based on the analysis of synthetic methods for related compounds, a complete synthesis pathway for 4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one can be outlined as follows:

Table 1. Complete Synthetic Route for the Target Compound

Step Reaction Starting Materials Reagents Conditions Expected Yield
1 Thiophene core synthesis Commercially available precursors Multiple reagents based on selected route Multiple steps 60-70%
2 Pyrimidine ring formation Thiophene derivative Carbonyl compounds, ammonia derivatives 130-150°C, 8-12h 65-75%
3 Triazole ring formation Thienopyrimidine Hydrazine hydrate, orthoesters Reflux, 4-8h 70-80%
4 N-4 Ethylation Thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one Ethyl halide, K₂CO₃ DMF, 60-80°C, 4-6h 65-75%
5 Propanoate preparation Acid chloride, ethyl acetate Base (pyridine or TEA) 0-25°C, 2-4h 80-90%
6 Piperazine coupling Propanoate, 4-(pyrimidin-2-yl)piperazine Coupling agent RT, 16-20h 85-95%
7 Final coupling 4-ethyl-core and functionalized propyl chain Base (K₂CO₃ or DIPEA) DCM, 0-22°C, 6-12h 60-70%

Critical Reaction Parameters

Several key parameters significantly influence the success of the synthesis:

  • Base selection for the alkylation steps is crucial, with potassium carbonate typically providing good selectivity for N-alkylation
  • Solvent choice affects both reaction rates and selectivity, with DMF generally favored for alkylation reactions and dichloromethane for coupling reactions
  • Temperature control is essential, particularly for the oxidative cyclization step, which requires careful optimization to minimize side reactions
  • Reaction time for the coupling of the piperazine moiety should be optimized (typically 16-20 hours) to ensure complete conversion while preventing decomposition

Analytical Characterization

Structural Confirmation Methods

Multiple analytical techniques are employed for structural confirmation of the target compound:

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H NMR spectroscopy is critical for confirming the structure, with characteristic signals expected for:

    • Ethyl group protons (triplet around δ 1.2-1.4 ppm and quartet at δ 4.0-4.2 ppm)
    • Thienyl proton (singlet at approximately δ 7.5-8.0 ppm)
    • Piperazine protons (typically appearing as multiplets at δ 2.5-3.5 ppm)
    • Propyl chain protons (multiplets at δ 2.5-4.0 ppm)
  • ¹³C NMR : Expected to show characteristic signals for:

    • Carbonyl carbons (δ 160-170 ppm)
    • Aromatic/heterocyclic carbons (δ 110-150 ppm)
    • Aliphatic carbons (δ 10-60 ppm)
  • IR Spectroscopy : Key absorption bands include:

    • C=O stretching (approximately 1670-1700 cm⁻¹)
    • NH stretching (if present, 3300-3400 cm⁻¹)
    • C=N stretching (approximately 1600-1650 cm⁻¹)
Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 438.5 corresponding to the molecular weight of the target compound, along with characteristic fragmentation patterns.

Purity Assessment

Purity assessment typically involves:

  • High-Performance Liquid Chromatography (HPLC) with detection at appropriate wavelengths
  • Elemental analysis with acceptable criteria typically being within ±0.4% of the theoretical values
  • Melting point determination for crystalline materials

Alternative Synthetic Approaches

Dimroth-Type Rearrangement Approach

An alternative approach to the core structure involves Dimroth-type rearrangement:

  • Synthesis of thieno[3,2-e]triazolo[4,3-c]pyrimidine derivatives
  • Isomerization to thieno[3,2-e]triazolo[1,5-c]pyrimidine ring system via Dimroth-type rearrangement
  • This approach can be particularly useful for preparing derivatives with specific substitution patterns

Convergent Synthesis Strategy

A convergent approach may offer advantages for large-scale preparation:

  • Separate synthesis of the fully functionalized thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one core with the ethyl group already installed
  • Independent preparation of the 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl side chain with appropriate leaving group
  • Single-step coupling of the two components under optimized conditions

Optimization Considerations

Yield Enhancement Strategies

Several strategies can be employed to enhance the overall yield:

  • Careful control of reaction parameters, particularly temperature and time for the cyclization steps
  • Use of microwave irradiation for certain steps to reduce reaction times and increase yields
  • Optimization of purification procedures to minimize product loss during isolation

Scale-Up Considerations

For larger-scale synthesis, specific modifications may be necessary:

  • Replacement of hazardous reagents (e.g., substituting Lawesson's reagent with more environmentally friendly alternatives)
  • Adjustment of solvent systems to accommodate industrial-scale production
  • Implementation of continuous flow chemistry methods for critical steps, particularly the exothermic cyclization reactions

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group coupling. For example, piperazine and pyrimidine moieties are often introduced via nucleophilic displacement reactions using propyl linkers under reflux conditions in aprotic solvents like DMF . Optimization may involve adjusting catalysts (e.g., p-toluenesulfonic acid for cyclization) or solvent systems (ethanol/dioxane for crystallization) to improve yields .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Characterization relies on ¹H/¹³C NMR to confirm proton environments and carbon frameworks, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystals are obtainable) for absolute stereochemistry . High-resolution MS and IR spectroscopy further verify functional groups like carbonyls and thioethers .

Q. What preliminary biological screening assays are recommended for this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or phosphatase targets due to the triazolo-pyrimidine core). Antimicrobial activity can be assessed via disk diffusion or microdilution methods . Dose-response curves and IC₅₀ calculations are essential for potency evaluation .

Advanced Research Questions

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?

Perform molecular docking to map interactions with target proteins (e.g., ATP-binding pockets in kinases) using software like AutoDock Vina . QSAR models can correlate substituent effects (e.g., ethyl or pyrimidinyl groups) with bioactivity . DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and HPLC-purified batches to isolate compound effects . Meta-analyses of structural analogs (e.g., thieno-pyrimidine derivatives) can contextualize discrepancies .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Conduct microsomal stability assays (human/rat liver microsomes) to assess oxidative metabolism and Caco-2 permeability studies for intestinal absorption . Plasma protein binding (equilibrium dialysis) and in silico ADMET predictions (e.g., SwissADME) guide lead optimization .

Q. What methods validate target engagement in complex biological systems?

Use thermal shift assays (DSF) to measure protein stabilization upon binding or CETSA (cellular thermal shift assay) in live cells . CRISPR/Cas9 knockouts of putative targets can confirm mechanism-specific activity .

Methodological Considerations

Q. How should researchers design experiments to probe the role of the thieno-triazolo-pyrimidine core?

Synthesize core-modified analogs (e.g., replacing sulfur with oxygen in the thieno ring) and compare bioactivity. Isotopic labeling (e.g., ¹⁴C) tracks metabolic fate in vivo .

Q. What approaches mitigate synthetic challenges, such as low yields in piperazine coupling?

Optimize protecting groups (e.g., Boc for piperazine amines) to prevent side reactions. Flow chemistry or microwave-assisted synthesis may enhance efficiency for heat-sensitive steps .

Q. How can researchers address solubility issues in biological assays?

Use co-solvents (DMSO ≤ 0.1%) or formulate with cyclodextrins /liposomes. Salt formation (e.g., hydrochloride) or prodrug strategies (e.g., esterification) improve aqueous compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.